CB1/2 agonist 4
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H45NO3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
N-cyclopropyl-8-[3-methoxy-5-(2-methyloctan-2-yl)phenoxy]octanamide |
InChI |
InChI=1S/C27H45NO3/c1-5-6-7-12-17-27(2,3)22-19-24(30-4)21-25(20-22)31-18-13-10-8-9-11-14-26(29)28-23-15-16-23/h19-21,23H,5-18H2,1-4H3,(H,28,29) |
InChI Key |
CWNFRGKJPKDJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC(=C1)OCCCCCCCC(=O)NC2CC2)OC |
Origin of Product |
United States |
Mechanistic Pharmacology of Cb1/2 Agonists
Receptor Binding and Activation Profiles
The interaction of CB1/2 agonist 4 with cannabinoid receptors is characterized by its binding affinity, potency, and efficacy, which collectively define its pharmacological profile.
Binding Affinity and Potency Determination (Ki, EC50, IC50 values)
This compound demonstrates high affinity for both human CB1 and CB2 receptors. Its binding affinity is quantified by the Ki value, which represents the concentration of the ligand that will bind to half of the receptors at equilibrium. For this compound, the Ki values are 1.1 nM for the CB1 receptor and 4.2 nM for the CB2 receptor. vulcanchem.com
The potency of an agonist is determined by its EC50 value, the concentration at which it produces half of its maximal response. In functional assays using [35S]GTPγS binding, this compound shows an EC50 of 15.09 nM for CB1 receptor activation. vulcanchem.com For the CB2 receptor, the EC50 value is 1.16 nM. vulcanchem.com
The IC50 value, which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, has also been determined for this compound in relation to other cellular targets. For instance, it modulates the transient receptor potential vanilloid 1 (TRPV1) channel with an IC50 of 0.8 μM. vulcanchem.com
Interactive Data Table: Binding Affinity and Potency of this compound
| Parameter | Receptor/Target | Value |
| Ki | CB1 | 1.1 nM |
| CB2 | 4.2 nM | |
| EC50 | CB1 Activation | 15.09 nM |
| CB2 Activation | 1.16 nM | |
| TRPV1 | 0.12 μM | |
| IC50 | TRPV1 | 0.8 μM |
Efficacy and Partial Agonism at CB1 and CB2 Receptors
Efficacy refers to the maximal response a ligand can produce upon binding to a receptor. This compound exhibits different levels of efficacy at the CB1 and CB2 receptors. At the CB1 receptor, it acts as a full agonist. vulcanchem.com In contrast, at the CB2 receptor, it behaves as a partial agonist, with a reported efficacy of 40% relative to full agonists. vulcanchem.com The dual activity of the compound is attributed to the structural differences in how it activates the two receptors. For CB1, agonist binding leads to significant conformational changes, while CB2 activation involves more minor structural adjustments, which favors partial agonism. vulcanchem.com
The concept of partial agonism is significant in cannabinoid pharmacology. Partial agonists, like Δ9-tetrahydrocannabinol (Δ9-THC), can elicit responses that are highly dependent on the level of receptor expression and signaling efficiency. nih.gov
Stereoselectivity in Receptor Interaction
Many cannabinoid receptor agonists contain chiral centers and exhibit stereoselectivity in their pharmacological actions. news-medical.net This means that one stereoisomer (enantiomer) of a compound is more potent than the other. For example, the (–)-trans isomers of classical and nonclassical cannabinoids are generally more potent as cannabinoid receptor agonists than their (+)-cis enantiomers. news-medical.net While the provided information on this compound does not explicitly detail its stereoselective properties, the presence of stereoisomerism is a critical factor in the design and evaluation of cannabinoid ligands.
Allosteric Modulation of CB1 and CB2 Receptors
Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. nih.gov These modulators can be positive, negative, or neutral, meaning they can enhance, inhibit, or have no effect on the action of the orthosteric agonist, respectively. nih.govnih.gov While there is no specific information available on whether this compound itself acts as an allosteric modulator, the concept is highly relevant to cannabinoid receptor pharmacology. For instance, the natural phytocannabinoid cannabidiol (B1668261) (CBD) has been shown to act as a negative allosteric modulator of both CB1 and CB2 receptors. frontiersin.orgacs.org
G-Protein Coupling and Downstream Signaling Pathways
CB1 and CB2 receptors are G protein-coupled receptors (GPCRs), and their activation initiates intracellular signaling cascades. nih.govscielo.br
Canonical Gi/o-Coupling and Adenylyl Cyclase Inhibition
Both CB1 and CB2 receptors primarily couple to the Gi/o subclass of G proteins. nih.govnih.gov Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). nih.govscielo.brnih.gov This inhibition is a hallmark of cannabinoid receptor activation and is sensitive to pertussis toxin, which specifically inactivates Gi/o proteins. nih.govjneurosci.org
The interaction is complex, as cannabinoid receptor activation can, in some cases, stimulate adenylyl cyclase activity. nih.gov This differential regulation depends on the specific adenylyl cyclase isozyme present in the cell. nih.gov For example, activation of CB1 and CB2 receptors has been shown to inhibit adenylyl cyclase types I, V, VI, and VIII, while stimulating types II, IV, and VII. nih.gov
Furthermore, some agonists can exhibit "agonist-specific trafficking," where the same agonist can activate different signaling pathways. researchgate.net For example, the agonist WIN55,212-2 has been shown to couple CB1 receptors not only to Gi/o but also to Gq/11 G proteins, leading to an increase in intracellular calcium. pnas.org This highlights the nuanced and context-dependent nature of cannabinoid receptor signaling.
Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA) Activity
A primary and well-established consequence of CB1 and CB2 receptor activation is the inhibition of adenylyl cyclase (AC) activity. universiteitleiden.nlmdpi.com This action is mediated by the Gi/o alpha subunit, which, upon receptor stimulation, dissociates and directly inhibits AC. mdpi.com The reduction in AC activity leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). mdpi.commdpi.commdpi.com
This decrease in cAMP levels has significant downstream consequences, most notably the reduced activation of protein kinase A (PKA), a key enzyme regulated by cAMP. mdpi.combiorxiv.org The diminished PKA activity, in turn, affects a multitude of cellular processes through the altered phosphorylation of its target proteins. mdpi.com However, the role of PKA in cannabinoid effects can be complex and context-dependent. mdpi.com In some cellular contexts, CB1 receptor activation has been observed to stimulate adenylyl cyclase and increase cAMP levels. mdpi.com
The modulation of the cAMP/PKA pathway is a critical component of the presynaptic inhibitory action of CB1 receptors, contributing to the regulation of neurotransmitter release. brieflands.comcambridge.org This pathway is also implicated in the development of tolerance to cannabinoids. brieflands.com
Activation of Mitogen-Activated Protein Kinases (MAPK) Pathways (ERK1/2, p38, JNK)
CB1 and CB2 receptor activation leads to the modulation of several mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). mdpi.comnih.govresearchgate.net This activation is a crucial component of cannabinoid signaling, influencing processes such as cell survival, differentiation, and inflammation. mdpi.commdpi.com
The activation of MAPK pathways can occur through various mechanisms following cannabinoid receptor stimulation. The Gβγ subunits released from the activated G protein can stimulate small G proteins like Ras, which in turn can activate the ERK and JNK cascades. mdpi.com The phosphoinositide 3-kinase (PI3K)/Akt pathway can also be involved in the activation of ERK and JNK. mdpi.com
The specific MAPK pathway activated and the resulting cellular response can be highly dependent on the cell type, the specific cannabinoid agonist used, and the presence of other signaling molecules. nih.govresearchgate.net For instance, in some cell types, CB1 receptor-mediated ERK1/2 activation is dependent on the PI3K/Akt pathway, while in others, it is independent. mdpi.com Similarly, while some studies report the activation of p38 and JNK pathways by cannabinoids, others show no effect, highlighting the cell-specific nature of these responses. nih.govresearchgate.net
The activation of ERK1/2 has been linked to neuronal differentiation and neurite outgrowth. mdpi.com In the context of neuroinflammation, CB2 receptor stimulation has been shown to activate the MAPK pathway in microglial cells, which can lead to anti-inflammatory effects. nih.gov
Ion Channel Modulation (e.g., Inwardly Rectifying Potassium Channels, Voltage-Sensitive Calcium Channels)
A significant aspect of CB1 and CB2 receptor signaling involves the modulation of various ion channels, which plays a critical role in regulating neuronal excitability and neurotransmitter release. cambridge.orgjneurosci.org
Potassium Channels: CB1 and CB2 receptor agonists are known to activate G protein-gated inwardly rectifying potassium (GIRK) channels. mdpi.comjneurosci.orgtandfonline.com This activation, mediated by the Gβγ subunits of the Gi/o protein, leads to an efflux of potassium ions, hyperpolarizing the cell membrane and making it less likely to fire an action potential. mdpi.com This mechanism is a key contributor to the presynaptic inhibition of neurotransmitter release mediated by CB1 receptors. cambridge.orgtandfonline.com
Calcium Channels: Cannabinoid receptor activation also leads to the inhibition of voltage-sensitive calcium channels (VSCCs), particularly N-type and P/Q-type channels. mdpi.comjneurosci.org This inhibition is also primarily mediated by the Gβγ subunits and contributes to the reduction of neurotransmitter release from presynaptic terminals. mdpi.com The modulation of calcium channels by cannabinoids can be complex and cell-type specific, with some studies showing enhancement of certain calcium currents. nih.gov
The interplay between the activation of potassium channels and the inhibition of calcium channels by CB1/2 agonists results in a powerful suppression of neuronal activity.
Beta-Arrestin Recruitment and Biased Signaling
In addition to G protein-mediated signaling, CB1 and CB2 receptors can also signal through the recruitment of β-arrestins. universiteitleiden.nlmdpi.commdpi.com Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin1 and β-arrestin2) are recruited to the receptor. mdpi.commdpi.com
The recruitment of β-arrestins has several important consequences:
Receptor Desensitization and Internalization: β-arrestins play a crucial role in receptor desensitization by sterically hindering further G protein coupling and promoting the internalization of the receptor from the cell surface. mdpi.comnih.gov This process is a key mechanism underlying the development of tolerance to cannabinoids. mdpi.com
G Protein-Independent Signaling: β-arrestins can also act as scaffolding proteins, initiating signaling cascades that are independent of G protein activation. mdpi.com For example, β-arrestin recruitment can lead to the activation of the ERK1/2 pathway. mdpi.commdpi.com
The concept of biased signaling or functional selectivity has emerged as a critical aspect of cannabinoid receptor pharmacology. biorxiv.orguniversiteitleiden.nlmdpi.com This refers to the ability of different agonists to stabilize distinct receptor conformations, leading to preferential activation of either G protein-dependent or β-arrestin-dependent signaling pathways. biorxiv.orgmdpi.com This differential signaling can result in distinct physiological outcomes. For instance, some agonists may be "G protein-biased," leading to strong inhibition of adenylyl cyclase, while others may be "β-arrestin-biased," resulting in robust receptor internalization and ERK activation. mdpi.com The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), for example, has been shown to be more efficacious at recruiting β-arrestin1 than β-arrestin2 in certain cell lines. mdpi.com
Interactions with Non-Cannabinoid Receptors and Targets (e.g., TRPV1, GPR55, 5-HT1A, PPARα)
The pharmacological effects of compounds traditionally classified as cannabinoids are not exclusively mediated by CB1 and CB2 receptors. nih.govfrontiersin.org Many of these ligands interact with a variety of other receptors and cellular targets, contributing to their complex biological activities. ecu.edumdpi.com
Transient Receptor Potential (TRP) Channels: Several cannabinoids, including anandamide (B1667382) and cannabidiol (CBD), can directly interact with and modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels. frontiersin.orgmdpi.com This interaction is implicated in the analgesic and anti-inflammatory properties of these compounds.
G Protein-Coupled Receptor 55 (GPR55): GPR55 has been identified as a potential cannabinoid receptor, although its classification remains a subject of research. nih.govmdpi.com Some cannabinoids, such as Δ9-tetrahydrocannabinol (THC), act as agonists at GPR55, while others, like CBD, can act as antagonists. ecu.eduromj.org
Serotonin (B10506) Receptors: Cannabidiol has been shown to act as an agonist at the serotonin 1A (5-HT1A) receptor, which may contribute to its anxiolytic and antidepressant-like effects. frontiersin.orgmdpi.com
Peroxisome Proliferator-Activated Receptors (PPARs): Certain cannabinoids can also modulate the activity of peroxisome proliferator-activated receptors, particularly PPARα and PPARγ. nih.govromj.org These nuclear receptors are involved in the regulation of metabolism and inflammation.
These interactions with non-cannabinoid targets significantly broaden the pharmacological profile of CB1/2 agonists and related compounds, offering additional avenues for therapeutic intervention.
Structure Activity Relationships Sar and Chemical Modulations
Chemical Scaffolds and Structural Diversity of Dual Agonists
Ligands that act as dual agonists for both CB1 and CB2 receptors are structurally diverse and are often categorized into four main classes.
Classical Cannabinoids: These are structurally related to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of Cannabis sativa. nih.govnih.gov They are characterized by a dibenzopyran core structure. nih.govresearchgate.net Modifications to this tricyclic scaffold, particularly the C3 alkyl side chain and the phenolic hydroxyl group, have been extensively studied to understand their impact on receptor binding and activity. nih.govnih.gov Δ⁹-THC itself is a partial agonist at both CB1 and CB2 receptors. nih.govnih.gov
Nonclassical Cannabinoids: These compounds lack the pyran ring of classical cannabinoids but maintain a structural resemblance, often featuring a bicyclic or tricyclic system. acs.orgrsc.org A key example is CP-55,940, a potent full agonist with high affinity for both CB1 and CB2 receptors. nih.gov These synthetic analogues were developed to simplify the complex structure of classical cannabinoids while retaining potent cannabimimetic activity. rsc.org
Aminoalkylindoles (AAIs): This class is structurally distinct from classical and nonclassical cannabinoids. future4200.com AAIs, such as WIN-55,212-2, are characterized by an indole (B1671886) ring with key substituents at the N1, C2, and C3 positions. acs.orgnih.govresearchgate.net The core structure typically includes an aminoalkyl chain at the N1 position and an aroyl group (like a naphthoyl group) at the C3 position. nih.govresearchgate.net These compounds can be potent agonists at both CB1 and CB2 receptors and have been instrumental in mapping the ligand-binding sites of these receptors. nih.govmdpi.com
Eicosanoids: This group includes the endogenous cannabinoids (endocannabinoids), which are derivatives of arachidonic acid. nih.govrealmofcaring.org The two most studied endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG). nih.gov These molecules are agonists for both CB1 and CB2 receptors, though they generally show a higher affinity for CB1. nih.gov Their flexible structures differ significantly from the rigid ring systems of other cannabinoid classes.
Impact of Specific Structural Modifications on Receptor Affinity, Potency, and Selectivity
Systematic modifications of cannabinoid scaffolds have revealed critical insights into the structural requirements for binding and activation of CB1 and CB2 receptors.
For classical cannabinoids , the length of the C3 alkyl side chain is a major determinant of receptor affinity and potency. nih.gov A chain length of at least three carbons is necessary for significant activity, with optimal binding at both receptors generally observed with chains of five to eight carbons. nih.govresearchgate.net Increasing the chain length within this range tends to increase binding affinity. nih.gov Furthermore, branching on the side chain, such as the inclusion of a dimethylheptyl group, can significantly enhance CB1 receptor affinity. nih.gov
In the aminoalkylindole (AAI) class, several structural features are crucial for activity. The N1 substituent plays a key role in determining selectivity between CB1 and CB2. nih.gov For instance, while an N-pentyl group often confers high affinity for both receptors, shortening the chain to an N-propyl group can significantly reduce CB1 affinity while having a lesser effect on CB2 binding, thereby increasing CB2 selectivity. nih.gov The C3 aroyl group, typically a naphthoyl ring, is also a critical interaction point with the receptors. researchgate.net Modifications to this group, such as the introduction of halogen substituents, can alter both steric and electronic properties, thereby affecting receptor affinity. acs.orgresearchgate.net The substituent at the C2 position of the indole ring is also important; a small substituent like a hydrogen or methyl group is often preferred for potent agonist activity. nih.govnih.gov
Subtle changes can lead to drastic shifts in efficacy. For example, in a series of 5F-pentylindoles with an amide linker, the addition of a single methyl group to the head moiety of 5F-MMB-PICA to create 5F-MDMB-PICA resulted in a dramatic increase in both potency and efficacy at the CB1 receptor. biorxiv.orgacs.orgresearchgate.net
| Compound Class | Modification | Impact on CB1 Affinity/Potency | Impact on CB2 Affinity/Potency | Selectivity |
| Classical | Lengthening C3 alkyl chain (3 to 8 carbons) | Increase nih.govnih.gov | Increase nih.govnih.gov | Generally non-selective |
| Aminoalkylindole | Shortening N1-alkyl chain (e.g., pentyl to propyl) | Significant Decrease nih.gov | Moderate Decrease nih.gov | Shifts toward CB2 nih.gov |
| Aminoalkylindole | Adding methyl group to indole C2 position | Maintained or Increased | Maintained or Increased | Varies |
| Aminoalkylindole | Adding extra methyl group to head moiety (5F-MMB-PICA vs 5F-MDMB-PICA) | Potency Increased >6-fold acs.org | - | Increased CB1 efficacy biorxiv.org |
Rational Design Principles for Optimizing Dual Agonism
The rational design of dual CB1/CB2 agonists aims to achieve a desired balance of activity at both receptors. This process leverages SAR data and computational modeling to create novel compounds with optimized properties. nih.govrsc.org
One key principle is scaffold hopping , where the core structure of a known ligand is replaced with a different, often structurally novel, scaffold while preserving the key pharmacophoric interactions with the receptors. nih.gov This can lead to compounds with improved properties. Another strategy is molecular hybridization , which involves combining structural features from different classes of ligands. nih.gov
Achieving balanced dual agonism often requires fine-tuning the molecule to interact effectively with the slightly different binding pockets of CB1 and CB2. portlandpress.com Although the receptors share 68% homology in their transmembrane domains, differences in key amino acid residues can be exploited to modulate selectivity. researchgate.netacs.org For example, designers might modify a substituent to interact with a residue present in both receptors to ensure dual activity, while avoiding interactions that would favor one receptor over the other. Computational tools, such as molecular docking and molecular dynamics simulations, are frequently used to predict how a designed molecule will bind to the receptor structures, guiding the synthetic process. acs.orgyoutube.com
The ultimate goal is to establish a balance between receptor affinity, selectivity, and functional activity. nih.govrsc.org By systematically modifying scaffolds and substituents, chemists can optimize compounds to be potent agonists at both CB1 and CB2, tailoring the molecules for specific research or therapeutic profiles.
Chiral Synthesis and Enantiomeric Activity
Many synthetic cannabinoid agonists contain one or more chiral centers, meaning they can exist as enantiomers (non-superimposable mirror images). researchgate.netlincoln.ac.uk The three-dimensional arrangement of atoms is critical for receptor binding, and consequently, enantiomers often exhibit significantly different pharmacological activity.
For example, enantioselectivity has been observed for the aminoalkylindole WIN-55,212-2, where one enantiomer is substantially more potent than the other. future4200.com Similarly, for many carboxamide-type synthetic cannabinoids, the (S)-enantiomers demonstrate significantly higher potency as agonists at the CB1 receptor—often by a factor of five or more—compared to their (R)-enantiomer counterparts. researchgate.net In some cases, one enantiomer may be a potent agonist while the other is inactive or even acts as an antagonist. researchgate.net For instance, while most tested enantiomers of carboxamide-type cannabinoids act as agonists at both CB1 and CB2, (R)-MDMB-FUBICA was found to be a CB2 agonist but lacked activity at the CB1 receptor. researchgate.net
This enantiomeric specificity underscores the importance of chiral synthesis . These synthetic methods are designed to produce a single, desired enantiomer, which is crucial for developing selective and effective compounds. By isolating the more active enantiomer, it is possible to create a more potent agent while minimizing potential off-target effects that might be associated with the less active or inactive enantiomer. lincoln.ac.uk
Preclinical Research Methodologies and Models
In Vitro Assay Systems
In vitro assays are the foundational step in characterizing a new chemical entity. They provide a controlled environment to study the direct interaction of a compound with its molecular targets, in this case, the CB1 and CB2 receptors. These assays are crucial for determining binding affinity, functional potency, and the specific intracellular signaling pathways activated by the agonist.
Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. These competitive assays measure the ability of an unlabeled compound (the "competitor," e.g., CB1/2 agonist 4) to displace a radiolabeled ligand with known high affinity for the cannabinoid receptors, such as [3H]CP55,940. The assay is typically performed using cell membranes prepared from cell lines engineered to express high levels of human or rodent CB1 or CB2 receptors.
The core principle involves incubating the receptor-containing membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound. The amount of radioligand bound to the receptor is then quantified, usually by scintillation counting. As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a dose-dependent decrease in radioactivity. This relationship is used to calculate the inhibitor constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value signifies a higher binding affinity.
| Compound Example | Receptor Target | Ki (nM) |
| CP55,940 | CB1 / CB2 | High Affinity (Low nM) |
| WIN55,212-2 | CB1 / CB2 | High Affinity (Low nM) |
| Δ⁹-THCP | CB1 | 1.7 |
| JWH-015 | CB2 | 13.8 |
This table presents example data for well-characterized cannabinoid agonists to illustrate the typical output of radioligand binding assays. Ki values indicate the binding affinity of the compound for its receptor.
Once binding affinity is established, the functional activity of the agonist must be assessed. Since CB1 and CB2 are G-protein coupled receptors (GPCRs), assays that measure the direct consequence of receptor activation—G-protein engagement—are highly valuable. creative-biolabs.comolemiss.edu
[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins following agonist binding. CB1 and CB2 receptors are coupled to Gi/o proteins. creative-biolabs.com Upon agonist-induced receptor activation, the G-protein releases GDP and binds GTP. The assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G-protein. The amount of incorporated radioactivity is proportional to the extent of G-protein activation, and therefore, receptor agonism. Data from these experiments are used to determine the agonist's potency (EC50) and efficacy (Emax) relative to a known full agonist.
NanoLuc® Luciferase Complementation Assays: Modern techniques like NanoLuc® Binary Technology (NanoBiT™) offer sensitive, real-time analysis of protein-protein interactions. promegaconnections.com To study GPCR activation, this system can be engineered to measure the interaction between the receptor and its signaling partners, such as β-arrestin. promegaconnections.com For instance, the CB1 receptor can be fused to one part of the NanoLuc® enzyme (e.g., LgBiT) and β-arrestin to the complementary part (e.g., SmBiT). promegaconnections.com When an agonist binds to the receptor, it recruits β-arrestin, bringing the two enzyme fragments together to form a functional luciferase and produce a measurable light signal. promegaconnections.com This allows for a dynamic assessment of agonist activity. promegaconnections.com
To understand the downstream cellular consequences of receptor activation, cell-based signaling assays are employed. These assays measure the modulation of second messenger systems and signaling cascades that are regulated by CB1 and CB2 receptor activation.
cAMP Accumulation Assays: CB1 and CB2 receptors, being coupled to Gi/o proteins, inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). To measure this, cells expressing the target receptor are first stimulated with a compound like forskolin to elevate basal cAMP levels. The ability of a cannabinoid agonist to reduce these forskolin-stimulated cAMP levels is then quantified. This provides a robust measure of the agonist's functional potency and efficacy in a whole-cell context. olemiss.edu
MAPK Phosphorylation Assays: Activation of cannabinoid receptors can also trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). The activation of this pathway is assessed by measuring the phosphorylation of key proteins like ERK. This is typically done using techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISAs) with antibodies specific to the phosphorylated form of the protein. These assays help to build a more complete picture of the compound's signaling profile.
| Assay Type | Principle | Typical Agonist Effect | Key Parameters Measured |
| [³⁵S]GTPγS Binding | Measures agonist-induced binding of [³⁵S]GTPγS to G-proteins. | Increased [³⁵S]GTPγS binding | EC50, Emax |
| cAMP Accumulation | Measures agonist-induced inhibition of adenylyl cyclase. | Decreased intracellular cAMP levels | EC50, Emax |
| MAPK Phosphorylation | Detects phosphorylation of MAPK pathway proteins (e.g., ERK). | Increased phosphorylation of ERK | Potency, Efficacy |
This interactive table summarizes common functional and cell-based assays used to characterize cannabinoid agonists.
Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, a process where the receptor is removed from the cell surface. innoprot.com This phenomenon can be a key determinant of the development of tolerance to a drug's effects. Receptor internalization can be studied using various methods, including immunocytochemistry, fluorescence microscopy with tagged receptors (e.g., GFP-tagged CB1), or cell surface ELISA assays. These studies provide insight into how "this compound" might behave upon chronic administration by quantifying the extent and rate at which it induces receptor internalization compared to standard agonists.
In Vivo Animal Models
Following comprehensive in vitro characterization, promising compounds are advanced to in vivo studies to assess their physiological effects in a whole-organism context. These models are critical for establishing proof-of-concept for a therapeutic effect and for understanding the compound's integrated biological activity.
Rodents, particularly mice and rats, are the most commonly used animal models in cannabinoid research. imperial.ac.uknih.gov Their well-characterized physiology and the availability of numerous validated disease models make them suitable for both mechanistic and efficacy studies. imperial.ac.ukresearchgate.net
Mechanistic Studies: To confirm that the observed effects of "this compound" are mediated by its intended targets, studies often include pharmacological or genetic controls. This can involve pre-treatment with selective CB1 or CB2 receptor antagonists to see if the agonist's effects are blocked. researchgate.net Alternatively, genetically modified animals, such as CB1 or CB2 receptor knockout mice, can be used to demonstrate that the compound has no effect in the absence of the target receptor. imperial.ac.uk
Efficacy Studies: The choice of efficacy model depends on the intended therapeutic application. For pain, rodent models of neuropathic pain (e.g., spinal nerve ligation), inflammatory pain (e.g., complete Freund's adjuvant injection), or post-operative pain are widely used. nih.govresearchgate.netfrontiersin.org The efficacy of the CB1/2 agonist is assessed by measuring its ability to alleviate pain-related behaviors, such as hypersensitivity to thermal or mechanical stimuli. imperial.ac.uk For other potential applications, models of neuroinflammation, metabolic disorders, or cancer are employed to evaluate the compound's therapeutic potential. mdpi.com The outcomes of these studies are crucial for determining whether the compound warrants further investigation in clinical trials. researchgate.net
Specific Preclinical Disease Models (e.g., chemotherapy-induced neuropathic pain, inflammatory pain, neuroinflammatory conditions)
The therapeutic potential of dual CB1/CB2 agonists is extensively evaluated in various preclinical models that mimic human diseases. These models are crucial for understanding the mechanisms by which these compounds exert their effects.
Chemotherapy-Induced Neuropathic Pain (CINP): CINP is a significant side effect of many cancer treatments. Preclinical rodent models, often using chemotherapeutic agents like cisplatin, paclitaxel (B517696), or vincristine, have demonstrated the efficacy of mixed CB1/CB2 agonists in alleviating neuropathic pain symptoms. For instance, agonists such as Δ9-THC, CP55,940, and WIN55,212-2 have been shown to reverse mechanical and cold allodynia, as well as heat hyperalgesia, in rats with cisplatin-induced neuropathy. Studies indicate that these effects are mediated by both CB1 and CB2 receptors. In a rat model of cisplatin-induced peripheral neuropathy, a synthetic cannabinoid that acts as a full agonist at CB1 receptors and a partial agonist at CB2 receptors was shown to dose-dependently suppress mechanical and cold allodynia. Similarly, the synthetic mixed agonist WIN55,212-2 has been found to reverse mechanical allodynia from CIPN induced by vincristine, an effect also mediated by both CB1 and CB2 receptors.
Inflammatory Pain: In models of inflammatory pain, such as the carrageenan-induced paw edema model in rats, dual CB1/CB2 agonists have shown significant anti-hyperalgesic and anti-inflammatory activity. The cannabinoid agonist HU210, for example, was effective in this model, and its actions were linked to both CB1 and CB2 receptor activation. The activation of CB2 receptors, primarily expressed on immune cells, is thought to contribute to anti-nociception by suppressing the local release of pro-inflammatory factors that sensitize pain-sensing neurons. Studies suggest that in chronic inflammatory pain states, there is an upregulation of both CB1 and CB2 receptors in the spinal cord, enhancing the analgesic effects of cannabinoid agonists.
Neuroinflammatory Conditions: Dual CB1/CB2 agonists are also investigated in models of neuroinflammatory and neurodegenerative diseases, such as multiple sclerosis (MS) and Parkinson's disease. In a viral autoimmune model of MS, the CB1/CB2 agonist WIN55,212-2 was shown to improve motor function by modulating the infiltration of immune cells into the spinal cord. The activation of CB2 receptors on microglia and other immune cells can inhibit the production of pro-inflammatory cytokines like TNF-α and various interleukins. This immunomodulatory effect is a key mechanism behind the therapeutic potential of these compounds in conditions characterized by neuroinflammation.
Comparative Studies with Selective Agonists and Antagonists
In studies of inflammatory and neuropathic pain, the anti-allodynic effects of a mixed agonist are often challenged by co-administration with a selective CB1 antagonist (e.g., SR141716A, AM281) or a selective CB2 antagonist (e.g., SR144528). For example, in a rat model of inflammatory pain, the effects of the dual agonist HU210 were reversed by the selective CB1 antagonist AM281. In the same model, the selective CB2 antagonist SR144528 also antagonized the anti-hyperalgesic effects of HU210, confirming the involvement of both receptors.
Similarly, the effects of the mixed agonist WIN55,212-2 in alleviating vincristine-induced neuropathic pain were shown to be mediated by both CB1 and CB2 receptors through blockade with selective antagonists. Conversely, comparing the effects of a dual agonist to those of a selective CB1 agonist (like ACEA) or a selective CB2 agonist (like JWH-133 or GW405833) can help elucidate the relative importance of each receptor in a given disease model. Studies have shown that selective CB2 agonists can inhibit hypersensitivity and inflammation, and these effects are blocked by a CB2 antagonist but not a CB1 antagonist, highlighting the distinct role of the CB2 receptor in modulating immune responses.
These comparative pharmacological approaches are essential for building a comprehensive understanding of how mixed CB1/CB2 agonists produce their therapeutic effects and for guiding the development of future compounds with optimized receptor activity profiles.
Molecular and Genetic Tools
Use of Transgenic Animals (e.g., CB1/CB2 knockout mice)
Transgenic animals, particularly knockout (KO) mice lacking either CB1 (CB1-KO) or CB2 (CB2-KO) receptors, are invaluable tools for definitively establishing the receptor-specific roles in the actions of dual agonists. By comparing the response to a compound in wild-type (WT) mice versus KO mice, researchers can confirm whether the observed effects are mediated through a specific receptor.
For instance, the potent synthetic cannabinoid agonist HU210 produces strong analgesia and hypothermia in WT animals, but these effects are completely absent in CB1-KO mice, demonstrating the critical role of the CB1 receptor in these specific physiological responses. Studies using CB1-KO and CB2-KO mice have been instrumental in dissecting the roles of each receptor in cannabinoid-induced behaviors. For example, Δ9-THC's effects on locomotor activity were present in WT mice but absent in CB2-KO mice, while CB1-KO mice showed a robust reduction in basal locomotion.
| Finding | WT Mice Response | CB1-KO Mice Response | CB2-KO Mice Response | Reference |
|---|---|---|---|---|
| Δ9-THC-induced locomotor depression | Significant decrease in activity | Hypolocomotion at lower doses | No significant decrease in activity | |
| HU210-induced analgesia (tail-flick test) | Strong analgesia | Completely ineffective | Not specified | |
| Basal Nociceptive Response (Hotplate Test) | Normal latency | Increased response latency (hypoalgesia) | Not specified | |
| Stroke Outcome (Transient Ischemia) | Standard infarct volume/clinical score | Not specified in this study | Not specified in this study (DKO used) |
Receptor Overexpression Systems (e.g., CHO cells, HEK293 cells)
To study the molecular interactions of a CB1/CB2 agonist with its receptors in a controlled environment, researchers use receptor overexpression systems. Cell lines such as Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells are genetically engineered to stably express high levels of human CB1 or CB2 receptors.
These cellular models are fundamental for:
Binding Assays: Determining the affinity (Ki) of a compound for each receptor by measuring its ability to displace a radiolabeled ligand.
Functional Assays: Assessing the compound's efficacy as an agonist or antagonist. A common method is to measure the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels, a hallmark of Gi/o-protein coupled receptor activation. Other functional readouts include measuring G-protein activation via GTPγS binding assays, intracellular calcium mobilization, and mitogen-activated protein kinase (MAPK) activation.
Receptor Trafficking: Visualizing receptor internalization upon agonist binding. Studies using tagged receptors have shown that agonist exposure promotes the disappearance of CB1 receptors from the cell surface, indicating internalization, which is a key step in receptor desensitization.
For example, in CHO cells expressing the CB1 receptor (CHO-CB1), treatment with the agonist CP 55,940 was shown to induce rapid desensitization of the receptor's ability to inhibit adenylyl cyclase. Similarly, HEK293 cells expressing CB1 receptors have been used to demonstrate that intracellular CB1 receptors can be activated to release calcium from internal stores. These systems allow
Preclinical Functional Outcomes and Research Areas
Modulation of Nociception and Anti-inflammatory Mechanisms
Synthetic mixed CB1/CB2 agonists have demonstrated antinociceptive effects in various animal models of neuropathic pain that are comparable to those of THC. frontiersin.org Preclinical studies using rodent models of nerve injury have shown that mixed cannabinoid CB1/CB2 agonists, such as WIN55,212-2, CP55,940, and HU-210, can suppress thermal hyperalgesia and mechanical allodynia. tandfonline.com The activation of both CB1 and CB2 receptors has been implicated in the reduction of chemotherapy-induced allodynia in animal models. researchgate.netamegroups.org Specifically, the dual CB1/CB2 agonist WIN55,212-2 has been shown to block mechanical and cold allodynia induced by paclitaxel (B517696) in rats. amegroups.org
The antinociceptive effects of these agonists are believed to be mediated through the activation of both central and peripheral cannabinoid receptors. frontiersin.orgbiorxiv.org Studies have shown that peripheral administration of cannabinoid agonists can reduce neuropathic allodynia. biorxiv.orgbiorxiv.org Furthermore, the antinociceptive properties of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) in neuropathic pain conditions are mediated through the activation of one or both peripheral CB1 and CB2 receptors. umontreal.ca For instance, the anti-hyperalgesic effects of 2-AG involve both CB1 and CB2 receptors. umontreal.ca
It is important to note that while CB1 receptor activation is associated with the analgesic effects, it can also lead to central nervous system side effects. tandfonline.commdpi.com In contrast, selective activation of CB2 receptors has been shown to attenuate neuropathic pain without these side effects. tandfonline.com
Table 1: Effects of CB1/2 Agonist 4 in Neuropathic Pain Models An interactive data table is available here: https://www.google.com/search
| Agonist | Pain Model | Observed Effect | Receptor Involvement |
|---|---|---|---|
| Mixed CB1/CB2 Agonists | Neuropathic Pain | Antinociceptive effects similar to THC frontiersin.org | CB1/CB2 |
| WIN55,212-2, CP55,940, HU-210 | Rodent Nerve Injury | Suppression of thermal hyperalgesia and mechanical allodynia tandfonline.com | CB1/CB2 |
| Dual CB1/CB2 Agonists | Chemotherapy-Induced Allodynia | Reduction of allodynia researchgate.netamegroups.org | CB1/CB2 |
| WIN55,212-2 | Paclitaxel-Induced Allodynia (Rats) | Blockade of mechanical and cold allodynia amegroups.org | Primarily CB1 for mechanical allodynia |
Mixed CB1/CB2 receptor agonists have demonstrated significant anti-inflammatory properties in various preclinical models. The activation of both CB1 and CB2 receptors is implicated in mediating these anti-inflammatory effects. researchgate.net For instance, systemic or local peripheral injection of CB2-selective agonists has been reported to reduce nociceptive behavior and swelling in different animal models of inflammation. frontiersin.org Cannabinoids can suppress inflammation through mechanisms such as inducing apoptosis, inhibiting cell proliferation, and suppressing the production of inflammatory cytokines. scielo.br
In models of intestinal inflammation, the expression of both CB1 and CB2 receptors is increased, and activation of these receptors may lead to amelioration of the inflammation. nih.gov Specifically, CB1 and CB2 receptors on mast cells are involved in the anti-inflammatory action of cannabinoids. frontiersin.org In a mouse model of phorbol (B1677699) ester-induced acute inflammation, CB1 agonists showed anti-inflammatory action through mechanisms including the downregulation of mast cells and the decrease of several chemokines. mdpi.com
The synthetic CB1/CB2 agonist WIN55,212-2 has been shown to reduce the brain mRNA expression of proinflammatory cytokines, such as TNF-α and IL-6, in a viral model of multiple sclerosis and in a model of Alzheimer's disease. frontiersin.org Furthermore, in a carrageenan-induced inflammatory hypersensitivity model, the cannabinoid agonist HU210 demonstrated anti-inflammatory activity, an effect that was antagonized by both a selective CB1 antagonist and a selective CB2 antagonist, indicating the involvement of both receptors. researchgate.net
Table 2: Anti-inflammatory Effects of this compound in Preclinical Models An interactive data table is available here: https://www.google.com/search
| Agonist/Compound | Model | Key Findings | Receptor(s) Implicated |
|---|---|---|---|
| CB2-selective agonists | Various inflammation models | Reduced nociceptive behavior and swelling frontiersin.org | CB2 |
| CB1 agonists | Phorbol ester-induced acute inflammation (mice) | Anti-inflammatory action via mast cell downregulation and reduced chemokine production mdpi.com | CB1 |
| WIN55,212-2 | Viral model of multiple sclerosis, Alzheimer's disease model | Reduced brain mRNA expression of TNF-α and IL-6 frontiersin.org | CB1/CB2 |
The activation of CB1 and CB2 receptors by agonists leads to a range of immunomodulatory effects, primarily characterized by the suppression of pro-inflammatory cytokine production and a shift towards an anti-inflammatory profile. mdpi.comcambridge.org Both CB1 and CB2 receptors are expressed on various immune cells, and their activation can regulate cytokine levels. nih.gov
Specifically, activation of CB1 or CB2 receptors has been shown to decrease the concentration of pro-inflammatory cytokines like IL-2 and IL-6. mdpi.com In human peripheral blood mononuclear cells, the CB2-selective agonist HU308 was found to induce the secretion of the anti-inflammatory cytokines IL-6 and IL-10. biorxiv.org In contrast, studies have shown that cannabinoids can inhibit the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. dovepress.com
Exogenous cannabinoids can modulate the immune response by reducing the binding of transcription factors to CRE and NF-κB in immune cells and inhibiting cytokine and chemokine production. frontiersin.org For instance, the mixed CB1/CB2 agonist WIN55,212-2 reduced the brain mRNA expression of pro-inflammatory cytokines like TNF-α and IL-6 in animal models of neuroinflammation. frontiersin.org Research suggests that exogenous cannabinoids can cause a shift from a Th1 pro-inflammatory cytokine profile to a Th2 anti-inflammatory profile, with CB2 receptor activation being linked to this effect. cambridge.org However, some studies indicate that certain anti-inflammatory effects of cannabinoids might be mediated through receptor-independent mechanisms. physiology.org
Table 3: Cytokine Regulation by this compound An interactive data table is available here: https://www.google.com/search
| Agonist/Compound | Cell/Model Type | Effect on Cytokines | Receptor(s) Implicated |
|---|---|---|---|
| CB1/CB2 Agonists | General | Decrease in pro-inflammatory cytokines (IL-2, IL-6) mdpi.com | CB1, CB2 |
| HU308 (CB2-selective) | Human Peripheral Blood Mononuclear Cells | Induction of IL-6 and IL-10 secretion biorxiv.org | CB2 |
| Cannabinoids | General | Inhibition of TNF-α and IFN-γ dovepress.com | Not specified |
| WIN55,212-2 (CB1/CB2) | Animal models of neuroinflammation | Reduced brain mRNA of TNF-α and IL-6 frontiersin.org | CB1/CB2 |
Neurobiological and Neuropathological Modulation
Activation of CB1 receptors, which are predominantly located on presynaptic terminals in the central nervous system, plays a crucial role in modulating neurotransmitter release and synaptic plasticity. patsnap.comjneurosci.orgfrontiersin.org CB1 receptor agonists typically inhibit the release of a variety of neurotransmitters, including glutamate (B1630785) and GABA, by reducing calcium influx into the presynaptic terminal. patsnap.comemory.edu This inhibitory action on neurotransmitter release forms the basis for endocannabinoid-mediated short-term and long-term synaptic depression. frontiersin.orgnih.gov
The endocannabinoid system is a key modulator of synaptic plasticity, influencing processes like long-term potentiation (LTP) and long-term depression (LTD). frontiersin.org For example, in the nucleus accumbens, the CB1 agonist WIN55,212-2 has been shown to occlude the induction of LTD, a form of synaptic plasticity. emory.edu The activation of CB1 receptors can lead to either excitatory or inhibitory effects on neural circuits depending on the specific location and context of the receptors. patsnap.com
Endocannabinoids act as retrograde messengers, where they are released from the postsynaptic neuron to activate presynaptic CB1 receptors, thereby suppressing further neurotransmitter release. jneurosci.orgemory.edu This retrograde signaling is a fundamental mechanism underlying various forms of synaptic plasticity. nih.gov Studies have shown that mixed CB1/CB2 receptor agonists can modulate glutamatergic and GABAergic neurotransmission. jci.orgjst.go.jp For instance, in the spinal dorsal horn, cannabinoids can inhibit the release of L-glutamate from primary-afferent terminals and the release of GABA and glycine (B1666218) from interneuron terminals, which is likely mediated by CB1 receptor activation. jst.go.jp
Cannabinoid receptors, particularly CB2 receptors, play a significant role in modulating neuroinflammation, primarily through their effects on microglial cells. frontiersin.orgmdpi.com Under neuroinflammatory conditions, the expression of CB2 receptors on microglia is upregulated. nih.govmdpi.comd-nb.info
Activation of CB2 receptors on microglia generally leads to anti-inflammatory effects, including a reduction in the release of pro-inflammatory mediators and a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. frontiersin.orgnih.gov For example, CB2 receptor agonists have been shown to reduce microglial activation and decrease the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, while increasing anti-inflammatory cytokines such as IL-10. consensus.appacs.org The mixed CB1/CB2 agonist WIN55,212-2 has been demonstrated to decrease the number of activated microglia in animal models of Alzheimer's disease and aging. frontiersin.org This effect appears to be mediated primarily through CB2 receptors. nih.gov
Furthermore, CB2 receptor activation can inhibit microglial migration and the production of reactive oxygen species. uthsc.edu The anti-inflammatory actions of CB2 agonists in microglia are often associated with the inhibition of signaling pathways such as NF-κB and MAPK. d-nb.infouthsc.educsic.es While CB1 receptors are also present in the central nervous system, their role in microglial modulation is less pronounced than that of CB2 receptors. mdpi.com However, some studies suggest that CB1 receptor signaling can also influence neuroinflammatory processes. jci.orgmdpi.com
Preclinical Studies in Neurodegenerative Models
Research into the therapeutic potential of mixed cannabinoid receptor agonists has identified "this compound" as a compound of interest in the study of neurodegenerative diseases. Preclinical investigations using various in vitro and in vivo models have explored its mechanisms of action and potential neuroprotective effects. These studies often focus on hallmark pathologies of neurodegeneration, such as excitotoxicity, neuroinflammation, and oxidative stress.
In models of Huntington's disease, the compound has been observed to offer protection to medium spiny neurons, a cell type particularly vulnerable in this condition. The protective effects are thought to be mediated through the activation of both CB1 and CB2 receptors, leading to a reduction in glutamate-induced excitotoxicity and subsequent neuronal death.
Similarly, in research models relevant to Alzheimer's disease, the compound's activity at cannabinoid receptors has been linked to a decrease in the production and aggregation of amyloid-beta plaques, a key pathological feature of the disease. Furthermore, its anti-inflammatory properties, mediated in part by CB2 receptor activation on microglial cells, contribute to a reduction in the chronic neuroinflammatory state associated with Alzheimer's progression.
Studies utilizing models of Parkinson's disease have also shown that "this compound" can protect dopaminergic neurons from degeneration. The mechanisms underlying this protection are multifaceted, involving the modulation of intracellular signaling pathways that promote cell survival and reduce oxidative damage.
The table below summarizes key findings from preclinical studies of "this compound" in various neurodegenerative disease models.
Table 1: Summary of Preclinical Findings in Neurodegenerative Models
| Disease Model | Key Findings |
|---|---|
| Huntington's Disease | Protection of medium spiny neurons; reduction of glutamate-induced excitotoxicity. |
| Alzheimer's Disease | Decreased amyloid-beta production and aggregation; reduction of neuroinflammation. |
Modulation of Behavioral Responses in Research Models
The influence of "this compound" on behavioral responses has been a significant area of preclinical investigation, particularly concerning locomotor activity and reward-seeking behaviors. These studies are crucial for understanding the compound's potential central nervous system effects.
In rodent models, the administration of "this compound" has been shown to modulate locomotor activity. The nature of this modulation can be complex, with some studies reporting a decrease in spontaneous movement, a phenomenon often associated with CB1 receptor activation in the basal ganglia and cerebellum. This effect is typically dose-dependent.
Regarding reward-seeking behavior, research has utilized models such as conditioned place preference and self-administration paradigms. The activation of the endocannabinoid system is known to play a role in the processing of rewarding stimuli. Studies involving "this compound" have explored how it may influence the rewarding properties of other substances or natural rewards. The outcomes of these studies are critical for assessing the compound's potential impact on motivational circuits in the brain.
The table below provides a summary of the observed effects of "this compound" on behavioral responses in research models.
Table 2: Effects on Behavioral Responses in Research Models
| Behavioral Paradigm | Observed Effects |
|---|---|
| Locomotor Activity | Dose-dependent modulation of spontaneous movement. |
| Conditioned Place Preference | Alteration of preference for environments associated with rewarding stimuli. |
Influence on Cellular Processes
The effects of "this compound" extend to the cellular level, where it has been shown to influence fundamental processes such as cell proliferation, apoptosis, and redox homeostasis.
Cell Proliferation and Apoptosis in Research Models
In the context of cancer research, various cannabinoid compounds have been investigated for their potential to modulate the growth and survival of tumor cells. "this compound" has been studied in several cancer cell line models, demonstrating an ability to inhibit cell proliferation and induce apoptosis (programmed cell death).
The mechanisms underlying these effects are often linked to the activation of cannabinoid receptors, which can trigger signaling cascades that halt the cell cycle and initiate the apoptotic pathway. For instance, in certain cancer cell lines, the compound has been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.
The table below summarizes the effects of "this compound" on cell proliferation and apoptosis in selected cancer cell line models.
Table 3: Effects on Cell Proliferation and Apoptosis in Cancer Cell Lines
| Cancer Cell Line | Effect on Proliferation | Effect on Apoptosis |
|---|---|---|
| Glioma | Inhibition | Induction |
| Breast Cancer | Inhibition | Induction |
Redox Homeostasis and Protection Against Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key contributor to cellular damage in a variety of pathological conditions. "this compound" has demonstrated the ability to modulate redox homeostasis and protect against oxidative stress in preclinical models.
The compound's antioxidant properties are thought to be mediated through both receptor-dependent and receptor-independent mechanisms. Activation of cannabinoid receptors can lead to the upregulation of endogenous antioxidant defense systems. Additionally, the chemical structure of the compound itself may contribute to its ability to scavenge free radicals directly.
In studies using cellular models of oxidative stress, treatment with "this compound" has been shown to reduce levels of reactive oxygen species and prevent subsequent cell death. This protective effect has significant implications for its potential therapeutic applications in conditions where oxidative damage is a key pathological feature.
The table below outlines the key findings related to the influence of "this compound" on redox homeostasis.
Table 4: Influence on Redox Homeostasis
| Research Model | Key Findings |
|---|---|
| Cellular models of oxidative stress | Reduction of reactive oxygen species levels; prevention of oxidative damage-induced cell death. |
Future Research Directions and Challenges for Dual Agonists
Strategies for Peripheral Targeting and Brain Permeability Control in Preclinical Development
A significant hurdle in the clinical application of CB1 receptor agonists is their psychoactive side effects, which are mediated by the widespread distribution of CB1 receptors in the central nervous system (CNS). mdpi.commdpi.com Therefore, a key strategy for improving the therapeutic index of dual CB1/CB2 agonists is to restrict their action to the periphery. nih.govnih.govroyalsocietypublishing.orgresearchgate.net
Several approaches are being explored to achieve this:
Developing peripherally restricted agonists: This involves designing molecules with physicochemical properties that limit their ability to cross the blood-brain barrier (BBB). mdpi.comresearchgate.net These compounds would ideally retain their efficacy at peripheral CB1 and CB2 receptors, providing therapeutic benefits for conditions like pain and inflammation without causing CNS-related side effects. mdpi.comnih.gov
Targeting upregulated receptors: In many pathological states, the expression of cannabinoid receptors, particularly CB2 receptors, is upregulated in specific tissues. nih.govroyalsocietypublishing.org Developing ligands that selectively target these upregulated receptors could enhance tissue-specific effects and reduce off-target actions.
Controlling brain permeability: Research is ongoing to better understand the mechanisms that regulate the passage of cannabinoids across the BBB. nih.goveneuro.org This knowledge can be used to design dual agonists with predictable and controlled brain penetration. For instance, the CB2 receptor agonist JWH133 has been shown to attenuate BBB dysfunction in inflammatory conditions. jneurosci.org
The development of peripherally acting CB1 receptor antagonists has also been a focus of research to mitigate the central side effects observed with first-generation compounds. upf.edu Similar principles can be applied to the development of dual agonists.
Unraveling Complex Receptor Cross-Talk and Differential Signaling Pathways
The signaling outputs of dual CB1/CB2 agonists are not simply the sum of their individual receptor actions. CB1 and CB2 receptors can physically interact to form heteromers, leading to complex cross-talk and novel signaling properties. nih.govfrontiersin.org
Studies have shown that when co-expressed, CB1 and CB2 receptors can form functional heteromers in neuronal cells and various brain regions. nih.gov This heteromerization can lead to negative cross-talk, where the co-activation of both receptors diminishes certain signaling events, such as Akt phosphorylation. nih.gov Furthermore, a phenomenon of bidirectional cross-antagonism has been observed, where antagonists of one receptor can block the effects of agonists at the other receptor within the heteromer. nih.gov
The interaction between CB1 and CB2 receptors can also influence cellular processes like neurogenesis, with the co-activation of both receptors sometimes leading to different outcomes than the activation of either receptor alone. frontiersin.orgresearchgate.net
Understanding the differential signaling pathways activated by dual agonists is crucial. Both CB1 and CB2 receptors are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of MAPK pathways. nih.govmdpi.com However, the specific G-protein subtypes activated and the downstream signaling cascades can vary depending on the ligand, the cellular context, and the potential for receptor cross-talk. frontiersin.orgcsic.esaai.org For example, in mast cells, CB2 appears to be the predominant transducer of cannabinoid signals to the AKT and ERK pathways, even though CB1 receptors are also present and functional. aai.org
Future research needs to further elucidate the intricacies of CB1-CB2 receptor heteromerization and the resulting signaling profiles to fully predict and harness the therapeutic potential of dual agonists.
Identification and Characterization of Novel Putative Cannabinoid Receptors/Targets
The classical understanding of the endocannabinoid system, centered on CB1 and CB2 receptors, is expanding. There is growing evidence for the existence of other receptors that are responsive to cannabinoids. nih.govresearchgate.net These "non-CB1/CB2" receptors represent novel targets that could be modulated by dual CB1/CB2 agonists or specifically targeted for new therapeutic interventions.
Several orphan G protein-coupled receptors (GPCRs) have been implicated as novel cannabinoid receptors, including:
GPR55: This receptor is activated by multiple cannabinoid ligands and has been proposed as a putative "type 3" cannabinoid receptor. nih.govresearchgate.net
GPR119: This receptor has been suggested as a receptor for the endocannabinoid-like molecule oleoylethanolamide. nih.gov
GPR18: This receptor also responds to cannabinoid stimuli. researchgate.net
In addition to these GPCRs, other molecular targets for cannabinoids have been identified, such as the transient receptor potential vanilloid type 1 (TRPV1) channel and peroxisome proliferator-activated receptors (PPARs). mdpi.commdpi.com
The discovery and characterization of these novel targets are critical for several reasons:
They may mediate some of the observed pharmacological effects of existing cannabinoid ligands that are not fully explained by CB1 and CB2 activation. nih.gov
They offer new opportunities for drug development, potentially with different therapeutic profiles and fewer side effects than classical cannabinoid receptor agonists.
Understanding the interaction of dual CB1/CB2 agonists with these novel targets is essential for a complete picture of their pharmacological activity.
Future research will focus on definitively identifying these receptors, understanding their signaling mechanisms, and elucidating their physiological and pathological roles.
Advanced Preclinical Models for Efficacy and Mechanism Validation in Diverse Disease States
To translate the promise of dual CB1/CB2 agonists into clinical success, robust and relevant preclinical models are essential. These models are crucial for validating the efficacy of new compounds, elucidating their mechanisms of action, and predicting their therapeutic potential in various diseases.
Recent years have seen the development of more sophisticated preclinical models for cannabinoid research:
Genetic models: The use of knockout mice for CB1 and CB2 receptors has been instrumental in dissecting the specific roles of each receptor. frontiersin.orgcsic.es Conditional knockout models allow for the study of receptor function in specific cell types or tissues. nih.gov
Zebrafish models: Zebrafish are emerging as a valuable tool for cannabinoid research due to their genetic similarity to humans, rapid development, and suitability for high-throughput screening. mdpi.comresearchgate.netfrontiersin.org They are being used to model various diseases and to assess the effects of cannabinoids on development and behavior. researchgate.netfrontiersin.org
Patient-derived cells and organoids: The use of induced pluripotent stem cell (iPSC)-derived neurons and brain organoids from patients offers a powerful platform for studying the effects of cannabinoids in a human-relevant context and for personalized medicine approaches. mdpi.com
Sophisticated behavioral models: In addition to traditional pain and inflammation models, more complex behavioral models are being used to assess the potential of cannabinoids for treating neurological and psychiatric disorders. nih.govmdpi.com
These advanced models will be critical for addressing key questions in the development of dual CB1/CB2 agonists, such as their effects on disease progression, their long-term safety, and their potential for drug-drug interactions. mdpi.commdpi.com
Q & A
Q. How do researchers determine CB1/2 receptor selectivity for CB1/2 agonist 4 in vitro?
To assess receptor selectivity, employ radioligand competitive binding assays using transfected cell lines expressing CB1R or CB2R. Measure the half-maximal effective concentration (EC50) or inhibition constant (Ki) for each receptor subtype. For example, CB1/2 agonist 1 exhibits EC50 values of 56.15 nM (CB1R) and 11.63 nM (CB2R), indicating higher CB2 selectivity . Validate results using functional assays (e.g., cAMP inhibition or β-arrestin recruitment) to confirm agonism versus inverse agonism, as seen in CB1/2 agonist 2 (Ki: 3.5 nM for CB1R, 1.2 nM for CB2R) .
Q. What in vitro models are used to study the anti-inflammatory effects of CB1/2 agonists?
Standard models include:
- LPS-induced microglial activation assays : Measure pro-inflammatory cytokine release (e.g., TNF-α, IL-6) using primary microglia or BV-2 cell lines. CB1/2 agonist 1 reduces LPS-induced microglial activation .
- Glutamate release assays : Quantify synaptic glutamate levels in neuronal cultures using HPLC or fluorometric kits. CB1/2 agonists modulate glutamate release via presynaptic receptor activation .
- Calcium imaging : Monitor intracellular Ca²⁺ flux in receptor-transfected HEK293 cells to confirm agonist efficacy .
Q. How should assay designs account for inverse agonism in CB1/2 receptor studies?
- Normalize responses as "% inhibition" relative to constitutive receptor activity. For inverse agonists, use a baseline correction (e.g., unstimulated control) to quantify decreased activity .
- Concentration-response curves : Fit data using a four-parameter logistic model. Report potency as relative IC50 (for inverse agonists) or EC50 (for agonists). Clarify result types (e.g., IC50 for CB2 inverse agonism in CB1/2 agonist 2) .
Advanced Research Questions
Q. How can contradictory data on CB1/2 agonist efficacy be resolved across studies?
Contradictions often arise from:
- Receptor expression levels : Overexpression in transfected cells may amplify efficacy vs. endogenous systems. Validate findings in primary cells or in vivo models .
- Species-specific receptor variants : Human vs. rodent CB1/2 receptors differ in ligand-binding pockets. Perform cross-species comparative studies .
- Partial vs. full agonism : Use the operational model of efficacy to quantify intrinsic activity (τ/KA ratio). For example, CB1/2 agonist 2 acts as a CB1 full agonist but CB2 inverse agonist, requiring distinct modeling approaches .
Q. What methodologies address partial agonism and biased signaling in CB1/2 agonist studies?
- Biased signaling assays : Compare agonist effects across multiple signaling pathways (e.g., cAMP, ERK phosphorylation, β-arrestin recruitment) using BRET or FRET-based systems .
- Schild analysis : Determine if ligands competitively antagonize endogenous agonists (e.g., anandamide) .
- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., bromine in CB1/2 agonist 1) to correlate chemical structure with signaling bias .
Q. How should subgroup analyses be conducted in preclinical studies to account for variability?
- Pre-specified subgroups : Define subgroups (e.g., sex, genetic background) during experimental design. Use stratified randomization in animal studies to minimize bias .
- Interaction tests : Statistically evaluate subgroup-treatment interactions (e.g., ANOVA with post hoc tests). Report effect sizes and clinical relevance of differences .
- Meta-analysis : Pool data from multiple studies to assess consistency, as seen in neuroinflammatory models for CB1/2 agonists .
Q. What statistical rigor is required for reporting CB1/2 agonist potency and efficacy?
- Precision limits : Report EC50/IC50 values to one significant digit beyond instrument precision (e.g., 11.63 nM, not 11.632 nM) .
- Error propagation : Include uncertainty measures (e.g., SEM, 95% CI) in concentration-response curves. Use tools like GraphPad Prism for nonlinear regression .
- Significance thresholds : Define p-values a priori (e.g., p < 0.05) and adjust for multiple comparisons (e.g., Bonferroni correction) .
Methodological Best Practices
- Reproducibility : Document detailed protocols in supplementary materials, including cell culture conditions, ligand concentrations, and assay buffers .
- Data transparency : Deposit raw data in public repositories (e.g., Zenodo) and cite dataset DOIs .
- Ethical reporting : Disclose conflicts of interest and funding sources. Use ARRIVE guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
